molecular formula C8H16O3 B14009508 Butyl 2-hydroxy-2-methylpropanoate CAS No. 816-50-2

Butyl 2-hydroxy-2-methylpropanoate

Cat. No.: B14009508
CAS No.: 816-50-2
M. Wt: 160.21 g/mol
InChI Key: KDOLGPLJUMQYBO-UHFFFAOYSA-N
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Description

Butyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C8H16O3This compound is characterized by its ester functional group and is often utilized in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification of 2-hydroxy-2-methylpropanoic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of butyl 2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-methylpropanoate
  • Ethyl 2-hydroxy-2-methylpropanoate
  • Propyl 2-hydroxy-2-methylpropanoate

Uniqueness

Butyl 2-hydroxy-2-methylpropanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl ester exhibits different solubility, reactivity, and stability characteristics, making it suitable for specific applications in various fields .

Properties

CAS No.

816-50-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

butyl 2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C8H16O3/c1-4-5-6-11-7(9)8(2,3)10/h10H,4-6H2,1-3H3

InChI Key

KDOLGPLJUMQYBO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)(C)O

Origin of Product

United States

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